molecular formula C21H28N2O3S B2817958 1-(2,4-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine CAS No. 694484-26-9

1-(2,4-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine

Cat. No.: B2817958
CAS No.: 694484-26-9
M. Wt: 388.53
InChI Key: IXTIRWGWTHWBJV-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylphenylamine and 5-methoxy-2,4-dimethylbenzenesulfonyl chloride.

    Formation of Piperazine Ring: The piperazine ring is formed by reacting 2,4-dimethylphenylamine with ethylene diamine under controlled conditions.

    Sulfonylation: The resulting piperazine derivative is then reacted with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfonylated piperazine derivatives.

    Substitution: N-alkylated piperazine derivatives.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to certain receptors or enzymes, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to inflammation and pain, potentially through the inhibition of key enzymes or receptors involved in these processes.

Comparison with Similar Compounds

  • 1-(2,4-Dimethylphenyl)-4-(phenylsulfonyl)piperazine
  • 1-(2,4-Dimethylphenyl)-4-((4-methoxyphenyl)sulfonyl)piperazine

Comparison:

  • Uniqueness: The presence of the 5-methoxy group in 1-(2,4-Dimethylphenyl)-4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazine distinguishes it from other similar compounds, potentially altering its pharmacokinetic and pharmacodynamic properties.
  • Activity: The methoxy group may enhance the compound’s ability to cross biological membranes, increasing its efficacy in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-15-6-7-19(16(2)12-15)22-8-10-23(11-9-22)27(24,25)21-14-20(26-5)17(3)13-18(21)4/h6-7,12-14H,8-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTIRWGWTHWBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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